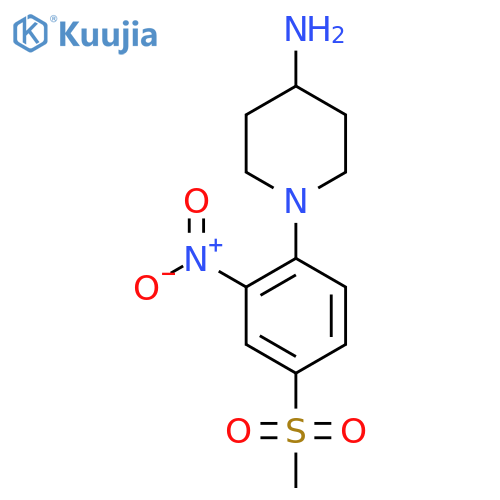

Cas no 883500-35-4 (N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine)

883500-35-4 structure

商品名:N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine

N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine

- 1-(4-methanesulfonyl-2-nitrophenyl)piperidin-4-amine

- 1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine

- 883500-35-4

- AKOS009578631

- N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine

-

- インチ: 1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7,13H2,1H3

- InChIKey: KJBNMXGGVFHACH-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC(=C(C=1)[N+](=O)[O-])N1CCC(CC1)N)(=O)=O

計算された属性

- せいみつぶんしりょう: 299.09397721g/mol

- どういたいしつりょう: 299.09397721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 118

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 178-179 °C

- ふってん: 526.4±50.0 °C at 760 mmHg

- フラッシュポイント: 272.2±30.1 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009368-500mg |

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |

883500-35-4 | 500mg |

1690.0CNY | 2021-07-13 | ||

| TRC | M493228-5mg |

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |

883500-35-4 | 5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M493228-10mg |

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |

883500-35-4 | 10mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M493228-50mg |

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |

883500-35-4 | 50mg |

$ 80.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009368-500mg |

N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |

883500-35-4 | 500mg |

1690CNY | 2021-05-07 |

N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

883500-35-4 (N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine) 関連製品

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量